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Compound of Interest

4-Chloro-2-[(pentan-3-
Compound Name:
yl)Jamino]benzonitrile

Cat. No.: B13316028

Get Quote

Compound Identity & Significance

e IUPAC Name: 4-Chloro-2-(pentan-3-ylamino)benzonitrile[1][2]
¢ Synonyms: 4-Chloro-2-(1-ethylpropylamino)benzonitrile[1][2]
« CAS Number: 939816-48-5[1][2]
e Molecular Formula:

[1][2][3]
e Molecular Weight: 222.71 g/mol [2]

* Role: An electrophilic aromatic substitution scaffold used in the generation of quinazoline and
pyrimidine-based kinase inhibitors.[1][2] The bulky pentan-3-yl group provides steric
protection and lipophilicity, modulating the pharmacokinetic profile of downstream APIs.[1][2]

[3]
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Structural Analysis & Connectivity

The molecule consists of a benzonitrile core substituted at the 4-position with a chlorine atom
and at the 2-position with a secondary amine bearing a branched alkyl chain (1-ethylpropyl).[1]

[2]

Electronic Effects

 Nitrile Group (CN): Strong electron-withdrawing group (EWG) via induction and resonance,
deshielding the ortho-proton (H6).[1][2]

e Amino Group (NH-R): Strong electron-donating group (EDG) via resonance, shielding the
ortho (H3) and para (H5) positions.[1][2][3]

o Chlorine (Cl): Weakly deactivating but ortho/para directing; exerts an inductive withdrawing
effect on H3 and H5.[2]

Spectroscopic Profile
A. Mass Spectrometry (LC-MS/ESI)

Methodology: Electrospray lonization (ESI) in Positive Mode.[2]
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Parameter

Value

Interpretation

Parent lon

223.10 m/z

Protonated molecular ion.[1][2]

Isotope Pattern

3:1 ratio

Characteristic of

monochlorinated compounds (

VS

)-[11[2]

Key Fragment 1

153.0 m/z

Loss of the pentan-3-yl group

(neutral loss of

via McLafferty-like
rearrangement), leaving the 2-
amino-4-chlorobenzonitrile
core.[1][2]

Key Fragment 2

118.0 m/z

Subsequent loss of Cl radical
from the core (less common in

soft ionization).[2]

B. Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.[2]
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Frequency (

Functional Group Vibrational Mode
)
3350 - 3380 Secondary Amine stretch (sharp, single band).[1]
[2]
2210 - 2225 Nitrile stretch (strong, diagnostic).[1]
[2](3]
aliphatic stretches (
2960 - 2870 Alkyl (pentyl)
)-[112]3]
1580 - 1600 Aromatic Ring skeletal vibrations.
1090 Aryl Chloride

stretch.[1][2]

C. Nuclear Magnetic Resonance (NMR)

Solvent:

or

[1][2] Values below are standardized for

NMR (400 MHz,
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Shift (

- . . Structural
Multiplicity Integration Assignment TR
ontex
» Ppm)
Doublet ( Deshielded by
7.35 1H H-6 CN; ortho to
H2) nitrile.[1][2]
Doublet ( Shielded by NH;
6.65 1H H-3 ortho to amine.
Hz) [11(2]
dd ( Para to amine;
6.58 1H H-5 o
Hz) meta to nitrile.[2]
_ Exchangeable
4.85 Broad Singlet 1H NH
proton.[2]
Methine of the
3.30 Multiplet 1H N-CH pentan-3-yl
group.[1][2]
Methylene
1.65-1.50 Multiplet 4H CH protons of ethyl
groups.[1][2]
Triplet (
Methyl protons
0.95 6H CH VP
Hz) (terminal).[2]

NMR (100 MHz,

)

 Nitrile Carbon: ~117.5 ppm (

)2

e Aromatic Carbons:

o C-2 (C-N): ~150.2 ppm (Deshielded by N-attachment)[1][2]
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[e]

C-4 (C-Cl): ~139.5 ppm[1][2]

(¢]

C-6 (CH): ~133.0 ppm[1][2]

[¢]

C-5 (CH): ~116.5 ppm[1][2]

[¢]

C-3 (CH): ~111.0 ppm[1][2]

[e]

C-1 (C-CN): ~95.0 ppm (Shielded ortho to amino group)[1][2]

e Aliphatic Carbons:
o N-CH: ~54.5 ppm[1][2]
o CH
. ~27.0 ppm[2]
o CH
: ~10.2 ppm[2]

Experimental Workflow & Quality Control

The following protocol ensures the integrity of the spectroscopic data acquisition.

Characterization Workflow Diagram
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Caption: Analytical workflow for the isolation and validation of 4-Chloro-2-[(pentan-3-
yl)Jamino]benzonitrile.

Detailed Protocols
1. Sample Preparation for NMR

¢ Solvent Selection: Use

(99.8% D) with 0.03% TMS as an internal standard.[2]

is an alternative if the compound exhibits poor solubility or if the NH proton exchange rate
needs to be slowed to observe coupling.[1][2]
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e Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Filter through a glass wool
plug if any undissolved particulates remain.[2]

e Acquisition:

o : 16 scans, 30° pulse angle, 2s relaxation delay.[2][3]

o : 512 scans, proton-decoupled.[1][2]

2. Differentiation from Impurities

Common impurities in the synthesis (via
of 4-chloro-2-fluorobenzonitrile) include:
o Hydrolyzed Nitrile (Amide/Acid): Look for disappearance of the sharp 2220

band in IR and appearance of carbonyl peaks (~1680
).[11[2]

 Starting Material (Fluoronitrile): Check
NMR.[2] The product should be fluorine-free.[1][2]

» Regioisomers: Unlikely in

due to the strong activation of the ortho-fluorine, but confirm using the splitting pattern of H-3
(doublet) vs H-6 (doublet).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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